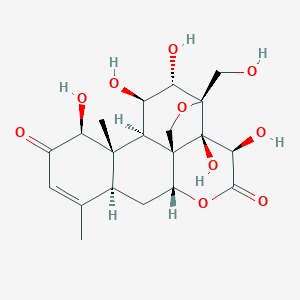

yadanziolide A

Overview

Description

Molecular Structure Analysis

The molecular formula of Yadanziolide A is C20H26O10 . Its molecular weight is 426.41 g/mol . The IUPAC name is (1R,2R,3R,6R,8S,12S,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione .Physical And Chemical Properties Analysis

Yadanziolide A appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Antiviral Activity

Yadanziolide A has been found to have strong antiviral activities . It has been specifically tested against the tobacco mosaic virus, where it showed an IC50 value of 5.5 μM . This suggests that Yadanziolide A could be a potential candidate for the development of new antiviral drugs.

Antitumor Effects

Yadanziolide A also shows significant antitumor effects . While the specific mechanisms of its antitumor activity are not mentioned in the sources, this finding indicates that Yadanziolide A could be explored further as a potential anticancer agent.

Inhibition of Human Cytomegalovirus (HCMV)

In addition to its general antiviral activity, Yadanziolide A has been found to inhibit the growth of human cytomegalovirus (HCMV) . HCMV is a common virus that can cause serious health problems in people with weakened immune systems, so this is a promising area of research.

Inhibition of Influenza Virus

Yadanziolide A has also been found to inhibit the growth of the influenza virus . Given the global impact of influenza, this finding could have significant implications for the development of new treatments.

Cancer Cell Proliferation Inhibition

The inhibitory activities of Yadanziolide A on cancer cell proliferation were investigated and found to be significant . This suggests that Yadanziolide A could be used to slow down or stop the growth of cancer cells.

Safety and Hazards

The safety data sheet for Yadanziolide A suggests that in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If it comes in contact with skin, flush skin with plenty of water while removing contaminated clothing and shoes . In case of ingestion, do NOT induce vomiting . If inhaled, remove from exposure and move to fresh air immediately .

Mechanism of Action

Target of Action

Yadanziolide A, a compound isolated from the dry seeds of Brucea javanica , has been found to exhibit strong antiviral activities . The primary target of Yadanziolide A is the Tobacco Mosaic Virus (TMV) , against which it has an IC50 value of 5.5 μM .

Mode of Action

It is known that yadanziolide a exhibits significant antiviral activities, particularly against tmv

Biochemical Pathways

Given its antiviral and antitumor effects , it can be inferred that Yadanziolide A likely interacts with pathways related to viral replication and tumor growth.

Result of Action

Yadanziolide A has been found to exhibit significant antiviral and antitumor effects . It inhibits the growth of a number of virus strains, including human cytomegalovirus (HCMV) and influenza virus . The inhibitory activities of Yadanziolide A on cancer cell proliferation have also been found to be significant .

Action Environment

It is known that yadanziolide a is derived from the dry seeds of brucea javanica , suggesting that its production and efficacy may be influenced by the growth conditions of the plant.

properties

IUPAC Name |

(1R,2R,3R,6R,8S,12S,13S,14R,15R,16S,17R)-2,3,12,15,16-pentahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O10/c1-7-3-9(22)13(24)17(2)8(7)4-10-18-6-29-19(5-21,14(25)11(23)12(17)18)20(18,28)15(26)16(27)30-10/h3,8,10-15,21,23-26,28H,4-6H2,1-2H3/t8-,10+,11+,12+,13+,14-,15-,17-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKKRGMRXXMDDP-JVDXBALSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

yadanziolide A | |

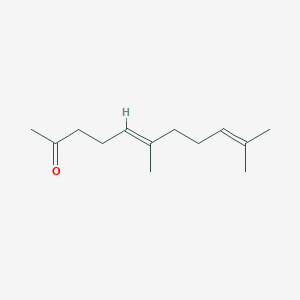

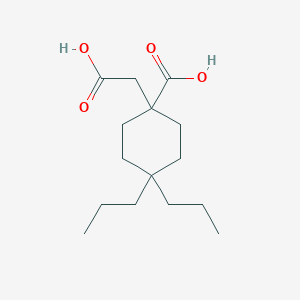

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Trifluoromethyl)phenyl]thiourea](/img/structure/B162154.png)

![3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol](/img/structure/B162168.png)

![6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-](/img/structure/B162173.png)

![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)

![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)